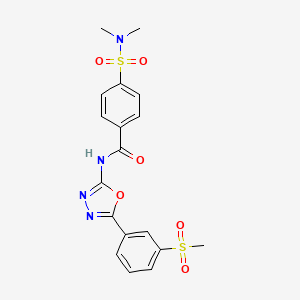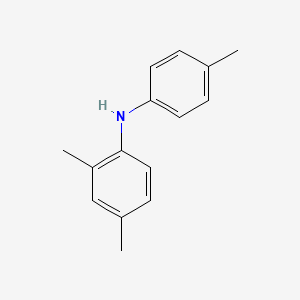
2,4-dimethyl-N-(4-methylphenyl)aniline
Descripción general
Descripción
“2,4-dimethyl-N-(4-methylphenyl)aniline” is an organic compound . It is also known as N,N-Dimethyl-4-([(4-methylphenyl)amino]methyl)aniline . The molecular formula is C15H17N and the molecular weight is 211.307 g/mol .
Molecular Structure Analysis
The molecular structure of “2,4-dimethyl-N-(4-methylphenyl)aniline” can be represented by the SMILES string:CC1=CC=C(NC2=CC=C(C)C=C2C)C=C1 . This indicates that the compound contains a dimethylamino group attached to a phenyl group .
Aplicaciones Científicas De Investigación
Intramolecular Charge Transfer and Photothermal Conversion
2,4,4’-Trimethyldiphenylamine: has been studied for its role in donor engineering, which is crucial for tuning intramolecular charge transfer (ICT) interactions in donor–acceptor (D–A) molecules. This optimization can significantly affect the performance of these molecules in various applications. For instance, different quantities of diphenylamine units incorporated into radicals can alter the ICT interactions and enhance photothermal conversion performance, which is promising for future applications in photothermal therapy .
Environmental Stability and Antioxidant Properties
This compound is utilized for its stability at high temperatures and resistance to biodegradation, making it an ideal antioxidant in rubber, foamed polymers, and high-temperature functional fluids such as lubricants, gear oils, and hydraulic fluids. Its low water solubility and vapor pressure are advantageous for environmental stability, which is essential for these applications .
Optoelectronic Applications
Derivatives of 2,4,4’-Trimethyldiphenylamine have been researched for their optoelectronic properties. These compounds, particularly when structured with benzothiadiazole derivatives, show potential in light-emitting conjugated organic materials. Such materials are of special interest due to their applications in organic light-emitting diodes (OLEDs) and other light-based technologies .
Propiedades
IUPAC Name |
2,4-dimethyl-N-(4-methylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-11-4-7-14(8-5-11)16-15-9-6-12(2)10-13(15)3/h4-10,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQZTCAFWPQEQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(4-methylphenyl)aniline | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Methoxyphenyl)methyl]-7-[(2-methylphenyl)methyl]-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2886823.png)
![N-(2,4-dimethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2886824.png)
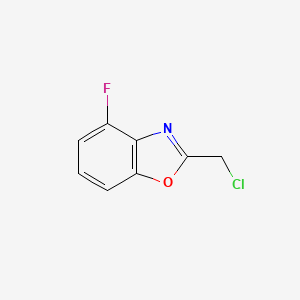
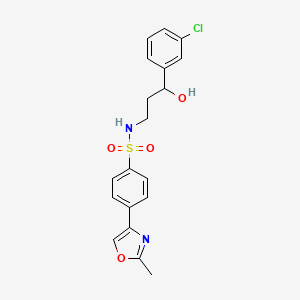
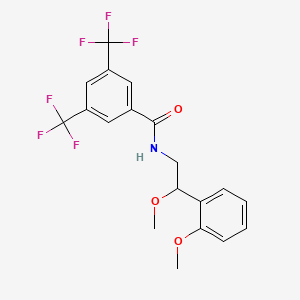

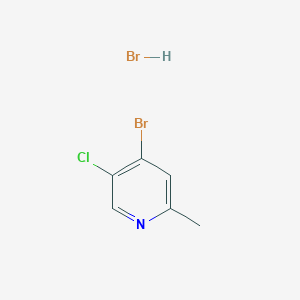
![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2886833.png)
![3-[(2,3-Dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B2886835.png)
![6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2886837.png)
![2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2886838.png)
![9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2886839.png)
![N-(2-methoxy-5-methylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2886843.png)
